

# Spectroscopic Data for N3-methylbutane-1,3diamine: A Technical Guide

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Compound of Interest		
Compound Name:	N3-methylbutane-1,3-diamine	
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Introduction

N3-methylbutane-1,3-diamine is an aliphatic diamine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a summary of the expected spectroscopic data for N3-methylbutane-1,3-diamine based on characteristic values for similar aliphatic amines. The information presented herein serves as a foundational resource for researchers working with this and related compounds. While experimental data for N3-methylbutane-1,3-diamine is not publicly available, this guide offers predicted values and general experimental protocols to aid in its characterization.

### **Predicted Spectroscopic Data**

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N3-methylbutane-1,3-diamine**. These values are based on established ranges for aliphatic amines and diamines.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration
H1 (-CH <sub>2</sub> -NH <sub>2</sub> )	2.5 - 2.8	Triplet	2H
H2 (-CH <sub>2</sub> -C(CH <sub>3</sub> ) (NH <sub>2</sub> )-)	1.5 - 1.8	Triplet	2H
H4 (C(CH <sub>3</sub> ) <sub>2</sub> -NH <sub>2</sub> )	1.0 - 1.3	Singlet	6H
H5 (-NH <sub>2</sub> )	1.0 - 2.5	Broad Singlet	2H
H6 (-N(CH₃)H)	2.2 - 2.6	Singlet	3H
H7 (-NH-)	1.0 - 2.5	Broad Singlet	1H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ, ppm)
C1 (-CH <sub>2</sub> -NH <sub>2</sub> )	40 - 45
C2 (-CH <sub>2</sub> -C(CH <sub>3</sub> )(NH <sub>2</sub> )-)	25 - 30
C3 (-C(CH <sub>3</sub> ) <sub>2</sub> -NH <sub>2</sub> )	50 - 55
C4 (-(CH <sub>3</sub> ) <sub>2</sub> )	20 - 25
C5 (-N(CH <sub>3</sub> )H)	30 - 35

Table 3: Predicted IR Absorption Data



Functional Group	Vibration Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H (primary amine)	Symmetric & Asymmetric Stretch	3300 - 3500	Medium (two bands)
N-H (secondary amine)	Stretch	3310 - 3350	Weak-Medium (one band)
N-H	Bend (Scissoring)	1580 - 1650	Medium
C-H (alkane)	Stretch	2850 - 3000	Strong
C-N	Stretch	1020 - 1250	Medium-Weak
N-H	Wag	665 - 910	Broad, Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
102	Molecular Ion [M]+•
87	[M - CH <sub>3</sub> ] <sup>+</sup>
72	[M - $C_2H_6$ ] <sup>+</sup> • ( $\alpha$ -cleavage)
58	[M - C <sub>3</sub> H <sub>8</sub> ]+• (α-cleavage)
44	[CH <sub>2</sub> =NHCH <sub>3</sub> ] <sup>+</sup>
30	[CH <sub>2</sub> =NH <sub>2</sub> ]+

## **Experimental Protocols**

The following are general protocols for obtaining spectroscopic data for aliphatic diamines like N3-methylbutane-1,3-diamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- 2. Infrared (IR) Spectroscopy
- Sample Preparation:
  - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

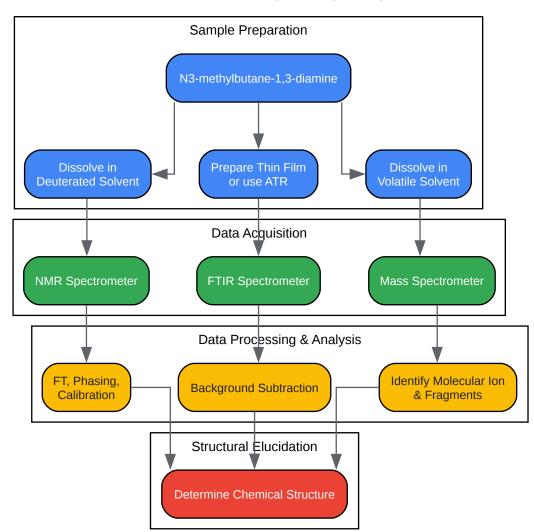


- Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[1][2] Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
  - Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.
- Data Acquisition:
  - Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).[3][4]
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
  Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
  structure of the molecule. Aliphatic amines characteristically undergo α-cleavage, which is
  the breaking of the C-C bond adjacent to the nitrogen atom.[5]



### **Visualizations**

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of **N3-methylbutane-1,3-diamine**.

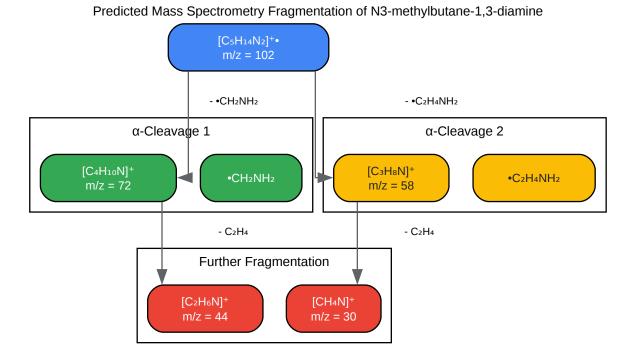


General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: A diagram showing the predicted major fragmentation pathways for **N3-methylbutane-1,3-diamine** in El-MS.

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